molecular formula C7H4FNS B14015425 5-Fluoro-2-mercaptobenzonitrile

5-Fluoro-2-mercaptobenzonitrile

Cat. No.: B14015425
M. Wt: 153.18 g/mol
InChI Key: SZYBKSZSRQKHFN-UHFFFAOYSA-N
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Description

5-Fluoro-2-mercaptobenzonitrile is an organic compound with the molecular formula C7H4FNOS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 5-position and a mercapto group (–SH) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-mercaptobenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Fluorination: Introduction of the fluorine atom.

    Thiol Substitution: Introduction of the mercapto group.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-mercaptobenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

5-Fluoro-2-mercaptobenzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-mercaptobenzonitrile involves its interaction with molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzonitrile: Similar structure but with a methyl group instead of a mercapto group.

    5-Fluoro-2-nitrobenzonitrile: Contains a nitro group instead of a mercapto group.

    2-Mercaptobenzonitrile: Lacks the fluorine substitution.

Uniqueness

5-Fluoro-2-mercaptobenzonitrile is unique due to the presence of both the fluorine and mercapto groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

5-fluoro-2-sulfanylbenzonitrile

InChI

InChI=1S/C7H4FNS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H

InChI Key

SZYBKSZSRQKHFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)S

Origin of Product

United States

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